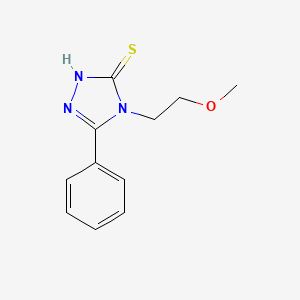

4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Methoxyethyl)phenol” is a synthetic compound . It can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It may be used in the preparation of the methyl analog of metoprolol (MAM) .

Synthesis Analysis

The synthesis of “4-(2-Methoxyethyl)phenol” involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone . A single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst is then conducted to directly produce "4-(2-Methoxyethyl)phenol" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Methoxyethyl)phenol” include bromination, methoxide-bromide exchange, and hydrogenation .

Scientific Research Applications

Enzymatic Potential and Anti-proliferative Activity

Research on triazole derivatives like 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has demonstrated significant cholinesterase inhibitory potential. One study focused on S-alkylated triazoles and found that these compounds exhibited excellent enzymatic inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential utility in treating neurodegenerative diseases like Alzheimer's. The same compounds also showed notable anti-proliferative activity against cancer cell lines, implying potential applications in cancer therapy (Arfan et al., 2018).

Anti-inflammatory Activity

Triazole derivatives have been synthesized with modifications to the methoxyphenyl group, resulting in compounds with anti-inflammatory properties. This suggests a potential application in the treatment of inflammatory diseases (Labanauskas et al., 2004).

Novel Compound Synthesis and Characterization

New compounds based on the triazole structure have been synthesized, providing insights into the potential of these derivatives in various applications. These compounds have been characterized using spectroscopic techniques, indicating their potential for further investigation in various fields of chemistry (Wurfer & Badea, 2021).

Alzheimer's Disease Drug Candidates

S-Aralkylated triazoles have been studied as potential candidates for Alzheimer's disease treatment. These compounds demonstrated effective anti-cholinesterase activity, highlighting their potential therapeutic value for neurodegenerative disorders (Arfan et al., 2021).

Synthesis and Structural Features

Various derivatives of 1,2,4-triazole have been synthesized, demonstrating a wide range of biological activities. The structural features of these compounds have been studied, revealing their potential in the development of new pharmaceuticals and materials (Aksyonova-Seliuk et al., 2018).

Antibacterial Activity

Some triazole derivatives have exhibited antibacterial activity, which could be useful in developing new antimicrobial agents. This research provides a foundation for further exploration into the antimicrobial applications of these compounds (Ghattas et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been reported to block the action of angiotensin ii, a potent vasoconstrictive hormone, by binding with its receptor . This suggests that 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol might have a similar target.

Pharmacokinetics

It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been reported to have a plasma half-life of approximately 2–3 hours . It achieves steady-state tissue concentrations within approximately 4–6 months of once-weekly dosing . These properties might give an indication of the potential pharmacokinetic behavior of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Action Environment

It’s structurally similar compound, 4-(2-methoxyethyl)phenol, is recommended to be stored in a well-ventilated place and kept in a tightly closed container . This suggests that certain environmental conditions such as temperature, humidity, and light exposure might influence the stability and efficacy of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

properties

IUPAC Name |

4-(2-methoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-15-8-7-14-10(12-13-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMBLUPFOJILLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NNC1=S)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)